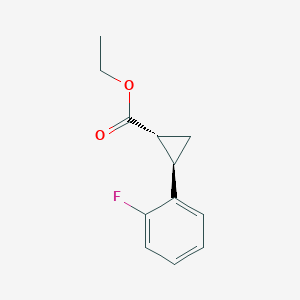
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is a specialized and versatile chemical compound characterized by its unique cyclopropane structure and fluorophenyl substituent. This compound, with the CAS number 928054-48-2, holds immense potential for researchers and scientists across various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate typically involves the reaction of ethyl diazoacetate with 2-fluorophenyl-substituted alkenes under acidic or basic conditions. The reaction is catalyzed by transition metals such as rhodium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of Ethyl trans-2-(2-Fluorophenyl)cyclopropanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Employed in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism by which Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate exerts its effects involves the interaction with specific molecular targets and pathways. The cyclopropane ring’s strain energy makes it highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-formyl-1-cyclopropanecarboxylate
- Ethyl cyclopropanecarboxylate
- Ethyl diazoacetate
Uniqueness
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is unique due to its fluorophenyl substituent, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
InChI Key |
KVUOSEPUSAHMKX-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2F |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















